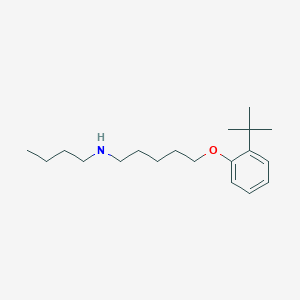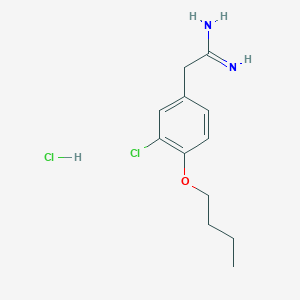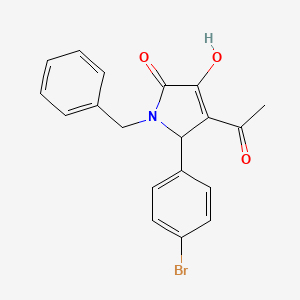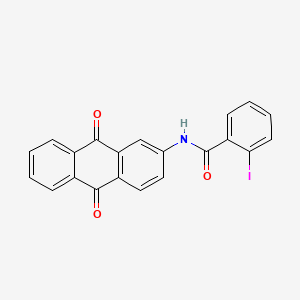![molecular formula C20H22N2O4 B5085685 3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5085685.png)
3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, also known as EPEQ, is a synthetic compound that has been studied for its potential use in scientific research. EPEQ belongs to the class of quinazolinone compounds, which have been shown to have various biological activities.
Mécanisme D'action
3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone inhibits the activity of AKT by binding to its kinase domain, which prevents the phosphorylation of downstream targets involved in cell growth and survival. AKT is involved in various signaling pathways, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells. By inhibiting AKT activity, 3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone can induce apoptosis and inhibit cancer cell proliferation.
Biochemical and Physiological Effects
3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. 3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has also been shown to inhibit the growth of cancer cells in vivo in mouse models. In addition to its anti-cancer activity, 3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has also been shown to have low toxicity in vivo, which makes it a promising candidate for further preclinical studies. However, 3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets and downstream effects.
Orientations Futures
There are several future directions for research on 3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to investigate its potential use in other diseases, such as neurodegenerative diseases, where AKT dysregulation has been implicated. Additionally, more research is needed to understand the molecular mechanisms of 3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone and its downstream effects on cellular pathways.
Méthodes De Synthèse
The synthesis of 3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone involves the reaction of 2-(3-ethoxyphenoxy)ethylamine with 3,4-dihydro-2H-quinazolin-4-one in the presence of a base. The reaction results in the formation of 3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone as a white solid with a melting point of 187-189°C. The purity of 3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been studied for its potential use in scientific research, particularly in the field of oncology. Quinazolinone compounds have been shown to have anti-cancer activity by inhibiting various kinases involved in cancer cell growth and survival. 3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to inhibit the activity of the kinase AKT, which is involved in various signaling pathways that promote cancer cell growth and survival.
Propriétés
IUPAC Name |
3-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-25-16-6-5-7-17(14-16)26-13-12-24-11-10-22-15-21-19-9-4-3-8-18(19)20(22)23/h3-9,14-15H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOQNISANJPYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-difluorophenoxy)methyl]-N-{[1-(dimethylamino)cyclohexyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5085604.png)

![allyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5085626.png)
![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5085641.png)
![methyl 2-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B5085650.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085658.png)


![N-(3-isopropoxypropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5085675.png)
![4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5085683.png)
![2-(trifluoroacetyl)[1,3]thiazolo[3,2-c]quinazolin-4-ium-3-olate](/img/structure/B5085692.png)
![5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5085700.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5085719.png)